molecular formula C16H23NO3 B5617614 (4S)-3-[2-(2,3-dimethylphenoxy)ethyl]-4-isopropyl-1,3-oxazolidin-2-one

(4S)-3-[2-(2,3-dimethylphenoxy)ethyl]-4-isopropyl-1,3-oxazolidin-2-one

Cat. No. B5617614
M. Wt: 277.36 g/mol
InChI Key: GXDSRKKTLRBKCF-CQSZACIVSA-N
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Description

Synthesis Analysis

The synthesis of oxazolidinone derivatives involves strategic approaches to introduce chirality and functional groups. For instance, the synthesis of chiral auxiliary-bearing isocyanides, related to oxazolidinones, demonstrates the use of asymmetric synthesis techniques. Optically active compounds can be obtained through reactions with specific reagents in the presence of bases, resulting in high fluorescence quantum yields, which is indicative of the compound's purity and chirality (Tang & Verkade, 1996).

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives is characterized by X-ray crystallography, revealing the arrangement of atoms and the stereochemistry of the molecule. The structural analysis of such compounds often shows a distinct arrangement of the oxazolidinone ring and its substituents, contributing to their chemical properties and reactivity (Gundogdu, Şahin, & Kara, 2020).

Chemical Reactions and Properties

Oxazolidinones participate in a variety of chemical reactions, including conjugate additions, where the lithiated derivatives of oxazolidinones add to enones and enoates, leading to products with high diastereoselectivities. These reactions are crucial for the synthesis of compounds with multiple stereogenic centers, demonstrating the utility of oxazolidinones in complex organic syntheses (Gaul & Seebach, 2002).

Physical Properties Analysis

The physical properties of oxazolidinones, such as melting points and solubility in organic solvents, are influenced by the substitution pattern on the oxazolidinone ring. These properties are important for the practical use of oxazolidinones in synthetic chemistry, as they affect the compound's behavior in reaction mixtures and its ease of purification (Hintermann & Seebach, 1998).

Chemical Properties Analysis

The chemical properties of oxazolidinones, including their reactivity and stereochemical outcomes in reactions, are central to their application in organic synthesis. The presence of substituents on the oxazolidinone ring can significantly influence these properties, enabling the selective formation of desired products in synthetic pathways (Bull et al., 2006).

properties

IUPAC Name

(4S)-3-[2-(2,3-dimethylphenoxy)ethyl]-4-propan-2-yl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-11(2)14-10-20-16(18)17(14)8-9-19-15-7-5-6-12(3)13(15)4/h5-7,11,14H,8-10H2,1-4H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDSRKKTLRBKCF-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCN2C(COC2=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)OCCN2[C@H](COC2=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-3-[2-(2,3-Dimethylphenoxy)ethyl]-4-isopropyl-1,3-oxazolidin-2-one

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